molecular formula C17H12FN3O2 B2810681 4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzamide CAS No. 1421482-62-3

4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzamide

Cat. No.: B2810681
CAS No.: 1421482-62-3
M. Wt: 309.3
InChI Key: XLMIUZGERCIENP-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzamide is a synthetic organic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorine atom, a phenoxypyrimidine moiety, and a benzamide group, which collectively contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenoxypyrimidine Moiety: This step involves the reaction of a suitable pyrimidine derivative with a phenol compound under basic conditions to form the phenoxypyrimidine intermediate.

    Introduction of the Fluorine Atom: The fluorine atom is introduced through a nucleophilic substitution reaction using a fluorinating agent such as Selectfluor®.

    Formation of the Benzamide Group: The final step involves the coupling of the phenoxypyrimidine intermediate with a benzoyl chloride derivative under basic conditions to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Medicine: Explored for its potential therapeutic applications, including antifungal and antibacterial properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its bioactive properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2-phenoxypyrimidin-5-yl)benzamide
  • 4-bromo-N-(2-phenoxypyrimidin-5-yl)benzamide
  • 4-methyl-N-(2-phenoxypyrimidin-5-yl)benzamide

Uniqueness

4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and binding affinity to molecular targets compared to its chloro, bromo, and methyl analogs.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows it to participate in diverse chemical reactions and exhibit promising biological activities, making it a valuable tool for research and industrial applications.

Properties

IUPAC Name

4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O2/c18-13-8-6-12(7-9-13)16(22)21-14-10-19-17(20-11-14)23-15-4-2-1-3-5-15/h1-11H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMIUZGERCIENP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=C(C=N2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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